KB-208
Description
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate is a structurally complex organic compound featuring a piperidine ring linked to a pyrazole moiety via a carbonyl group. The pyrazole ring is substituted with a phenyl group at the 1-position and a thiophen-2-yl group at the 3-position, while the piperidine ring is functionalized with a methyl acetate group at the 4-position. Such compounds are often explored in medicinal chemistry for their pharmacokinetic properties and target-binding capabilities .
Properties
IUPAC Name |
methyl 2-[1-(2-phenyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-21(26)14-16-9-11-24(12-10-16)22(27)19-15-18(20-8-5-13-29-20)23-25(19)17-6-3-2-4-7-17/h2-8,13,15-16H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTAEQNNSPGXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate typically involves multi-step organic reactions. . The piperidine ring is then incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, the pyrazole ring can interact with enzyme active sites, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate can be contextualized by comparing it with analogous compounds reported in recent studies. Key differences in substituents, ring systems, and functional groups influence their chemical behavior and biological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Biological/Chemical Implications | Reference |
|---|---|---|---|
| Target Compound : Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate | Thiophen-2-yl substituent, pyrazole-piperidine carbonyl linkage, methyl acetate group | Enhanced aromatic π-π interactions (thiophene), ester hydrolysis potential, conformational rigidity from piperidine | — |
| Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate | Thiazole ring, methoxyphenoxy substituent, ethyl ester | Thiazole’s sulfur atom may improve metal-binding affinity; methoxy group enhances solubility | |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone core, ethoxyphenyl substituent, methylidene linkage | Thiazolidinone’s sulfur and keto groups may confer antimicrobial or anti-inflammatory activity | |
| 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Triazole ring, difluoromethyl group, tert-butoxycarbonyl (Boc) protection | Triazole’s stability under physiological conditions; Boc group aids in synthetic manipulation | |
| Methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate | Thiazole-carboxylate, methoxyphenyl group, pyrazole-carboxamide linkage | Thiazole-carboxylate may enhance bioavailability; carboxamide linkage influences hydrogen bonding |
Key Comparative Insights:
Aromatic Substituent Effects: The thiophen-2-yl group in the target compound provides distinct electronic and steric properties compared to phenyl or methoxyphenyl groups in analogs (e.g., ). In contrast, methoxyphenyl substituents (e.g., ) increase hydrophilicity, which could improve aqueous solubility but reduce membrane permeability .
Heterocyclic Core Variations: The pyrazole-piperidine carbonyl linkage in the target compound introduces rigidity and planar geometry, favoring interactions with enzymes or receptors requiring defined spatial arrangements. Compounds with triazole () or thiazolidinone () cores exhibit different hydrogen-bonding capabilities and metabolic stability. Triazoles, for instance, are resistant to oxidation, making them favorable in drug design .
Functional Group Impact :
- The methyl acetate group in the target compound offers a balance between lipophilicity and hydrolytic susceptibility. This contrasts with tert-butoxycarbonyl (Boc) -protected analogs (), where the Boc group is inert under physiological conditions but requires deprotection for activity .
- Carboxylic acid derivatives (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration but improve renal excretion .
Software and Methodological Context:
Structural analyses of such compounds often rely on tools like SHELX for crystallographic refinement (e.g., piperidine ring conformation studies) and Multiwfn for electron density topology analysis (e.g., evaluating aromatic interactions) .
Biological Activity
Methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Pyrazole Ring : Reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole with appropriate acylating agents.
- Piperidine Derivation : Introduction of the piperidine moiety through acylation or alkylation reactions.
- Esterification : Final formation of the acetate group via reaction with acetic anhydride or acetic acid.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. Research has shown that derivatives similar to methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 2.18 |
| Compound B | S. aureus | 5.00 |
| Methyl (1-{[1-phenyl...}) | TBD | TBD |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays revealed that it inhibits pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines such as HEK293 showed that methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate exhibits low toxicity, making it a promising candidate for further development .
Case Study 1: Anti-tubercular Activity
In a study focused on anti-tubercular agents, methyl (1-{[1-phenyl...}) was synthesized and tested against Mycobacterium tuberculosis. The results indicated that it possesses significant inhibitory activity with an IC50 value comparable to existing first-line therapies .
Case Study 2: Inflammation Model
In an experimental model of inflammation, the compound was administered to assess its efficacy in reducing edema in rats induced by carrageenan. The results demonstrated a marked reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate, and what key reaction conditions must be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Condensation of phenylhydrazine with a β-ketoester derivative (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring .
Thiophene Substitution : Suzuki coupling or nucleophilic substitution to introduce the thiophen-2-yl group at position 3 of the pyrazole .
Piperidine Coupling : Amide bond formation between the pyrazole carbonyl and piperidine using coupling agents like HOBt/TBTU in anhydrous DMF .
Esterification : Final esterification of the piperidine-acetate moiety under reflux with methanol and catalytic sulfuric acid .
- Critical Conditions : Temperature control (e.g., 0–5°C for coupling reactions), inert atmosphere (N₂/Ar), and solvent purity (DMF, acetonitrile) to minimize side reactions .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Structural Confirmation :
- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for related pyrazolone-thiophene hybrids .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.1 ppm) .
- Purity Assessment :
- HPLC-MS : Detects impurities (<0.5% threshold) and confirms molecular weight (e.g., [M+H]⁺ at m/z 424.3) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., CDK2). Key residues (e.g., Lys33, Asp145) form hydrogen bonds with the pyrazole-thiophene moiety .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates favorable binding .
- Validation : Compare predicted IC₅₀ values with in vitro kinase inhibition assays .
Q. What experimental strategies address contradictory bioactivity data between in vitro and in vivo studies?
- Case Example : If in vitro IC₅₀ for antitumor activity is 5 µM but in vivo efficacy is poor:
ADME Analysis : Measure plasma stability (e.g., t₁/₂ <30 min suggests rapid metabolism) and solubility (logP >3 indicates poor aqueous absorption) .
Metabolite Profiling : LC-MS/MS identifies inactive metabolites (e.g., ester hydrolysis products) .
Structural Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility without compromising target binding .
Q. How does steric hindrance from the thiophen-2-yl group influence reactivity in nucleophilic acyl substitution?
- Analysis :
- Steric Effects : Thiophene’s bulk reduces accessibility of the pyrazole carbonyl to nucleophiles (e.g., amines). Reaction rates decrease by ~40% compared to unsubstituted analogs .
- Mitigation : Use high-boiling solvents (DMSO, 140°C) to enhance molecular mobility or switch to milder nucleophiles (e.g., NH₂OH instead of NH₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
